molecular formula C11H13ClN2O2S B8323209 2-chloromethyl-1-(2-methanesulfonyl-ethyl)-1H-benzoimidazole

2-chloromethyl-1-(2-methanesulfonyl-ethyl)-1H-benzoimidazole

Cat. No. B8323209
M. Wt: 272.75 g/mol
InChI Key: CHSSFOAPVUWNNF-UHFFFAOYSA-N
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Patent
US09206191B2

Procedure details

To a solution of crude (1-(2-(methylsulfonyl)ethyl)-1H-benzo[d]imidazol-2-yl)methanol in DCM (30 mL) was added SOCl2 (5 mL). The mixture was heated to reflux and monitored by LCMS. After the reaction completed, the solvents was evaporated. The residue was redissolved in DCM (100 mL) and washed with saturated NaHCO3 (2×30 mL), dried over Na2SO4 and concentrated under vacuum to afford the crude product (600 mg, yield: 33%) as oil. MS obsd. (ESI+) [(M+H)+]: 273.1.
Name
(1-(2-(methylsulfonyl)ethyl)-1H-benzo[d]imidazol-2-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH2:5][CH2:6][N:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:9]=[C:8]1[CH2:16]O)(=[O:4])=[O:3].O=S(Cl)[Cl:20]>C(Cl)Cl>[Cl:20][CH2:16][C:8]1[N:7]([CH2:6][CH2:5][S:2]([CH3:1])(=[O:4])=[O:3])[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:9]=1

Inputs

Step One
Name
(1-(2-(methylsulfonyl)ethyl)-1H-benzo[d]imidazol-2-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)CCN1C(=NC2=C1C=CC=C2)CO
Name
Quantity
5 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the solvents was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in DCM (100 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3 (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NC2=C(N1CCS(=O)(=O)C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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